1-(4-Bromobutoxy)-2-phenylbenzene
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Overview
Description
1-(4-Bromobutoxy)-2-phenylbenzene is an organic compound with the molecular formula C16H17BrOThis compound is characterized by a bromobutoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromobutoxy)-2-phenylbenzene can be synthesized through the etherification of 4-bromobutanol with phenol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutoxy)-2-phenylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl ethers.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of butoxy-substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromobutoxy)-2-phenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2-phenylbenzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the generation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobutyl phenyl ether
- 1-Bromo-4-phenoxybutane
- Phenoxybutyl bromide
Uniqueness
1-(4-Bromobutoxy)-2-phenylbenzene is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its bromobutoxy group provides a versatile site for nucleophilic substitution, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-phenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHNSOWBZJJEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606217 |
Source
|
Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53669-77-5 |
Source
|
Record name | 2-(4-Bromobutoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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